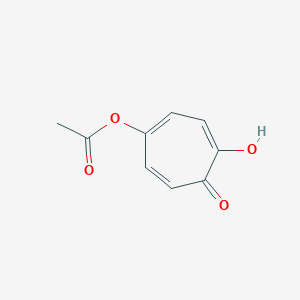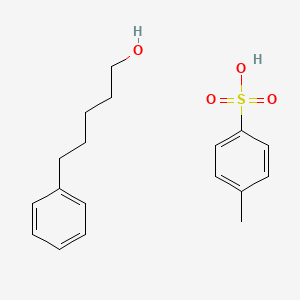
4-Methylbenzenesulfonic acid;5-phenylpentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzenesulfonic acid typically involves the sulfonation of toluene using sulfuric acid or oleum. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to avoid side reactions and ensure high yield.
For 5-phenylpentan-1-ol, one common synthetic route involves the Grignard reaction. This method involves the reaction of phenylmagnesium bromide with pentanal, followed by hydrolysis to yield 5-phenylpentan-1-ol. The reaction is typically carried out in anhydrous ether under an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods
Industrial production of 4-Methylbenzenesulfonic acid often employs continuous sulfonation processes, where toluene is continuously fed into a reactor containing sulfuric acid. The product is then separated and purified through distillation or crystallization.
The industrial production of 5-phenylpentan-1-ol may involve catalytic hydrogenation of 5-phenylpentanal or other related intermediates. This process is typically carried out under high pressure and temperature using metal catalysts such as palladium or platinum.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylbenzenesulfonic acid undergoes various chemical reactions, including:
Esterification: Reacts with alcohols to form esters.
Neutralization: Reacts with bases to form salts.
Substitution: Can participate in electrophilic aromatic substitution reactions.
5-Phenylpentan-1-ol can undergo:
Oxidation: Can be oxidized to 5-phenylpentanoic acid using oxidizing agents like potassium permanganate.
Reduction: Can be reduced to 5-phenylpentane using reducing agents like lithium aluminum hydride.
Esterification: Reacts with carboxylic acids to form esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Sulfuric acid, palladium, platinum.
Major Products
Esterification of 4-Methylbenzenesulfonic acid: Produces esters such as methyl 4-methylbenzenesulfonate.
Oxidation of 5-Phenylpentan-1-ol: Produces 5-phenylpentanoic acid.
Reduction of 5-Phenylpentan-1-ol: Produces 5-phenylpentane.
Wissenschaftliche Forschungsanwendungen
4-Methylbenzenesulfonic acid is widely used as a catalyst in organic synthesis, particularly in the production of esters and ethers. It is also used in the pharmaceutical industry for the synthesis of various drugs and intermediates.
5-Phenylpentan-1-ol has applications in the synthesis of fragrances and flavors due to its pleasant aroma. It is also used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4-Methylbenzenesulfonic acid as a catalyst involves the activation of electrophiles through protonation, making them more reactive towards nucleophiles. This enhances the rate of various organic reactions, including esterification and etherification.
5-Phenylpentan-1-ol exerts its effects through its functional groups. The hydroxyl group can participate in hydrogen bonding and other interactions, while the phenyl group can engage in π-π interactions and other aromatic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Toluenesulfonic acid: Similar to 4-Methylbenzenesulfonic acid but with different substituents.
Benzyl alcohol: Similar to 5-Phenylpentan-1-ol but with a different carbon chain length.
Uniqueness
4-Methylbenzenesulfonic acid is unique due to its strong acidity and ability to act as a catalyst in a wide range of organic reactions. 5-Phenylpentan-1-ol is unique due to its specific structure, which imparts distinct chemical and physical properties, making it valuable in the synthesis of fragrances and pharmaceuticals.
Eigenschaften
CAS-Nummer |
109398-68-7 |
|---|---|
Molekularformel |
C18H24O4S |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
4-methylbenzenesulfonic acid;5-phenylpentan-1-ol |
InChI |
InChI=1S/C11H16O.C7H8O3S/c12-10-6-2-5-9-11-7-3-1-4-8-11;1-6-2-4-7(5-3-6)11(8,9)10/h1,3-4,7-8,12H,2,5-6,9-10H2;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
XBZNYXZOUXRSGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


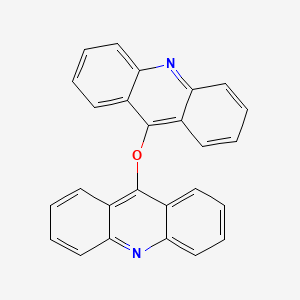

![[1,4,2]Diazaphospholo[4,5-a]pyridine](/img/structure/B14336641.png)
![5-[2-(5,6-Dihydro-2H-pyran-3-yl)ethyl]-4,4-dimethyl-1,3-dioxane](/img/structure/B14336647.png)
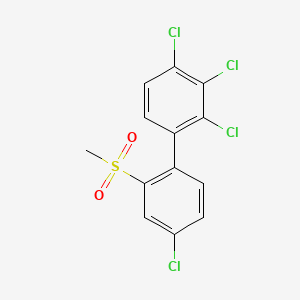

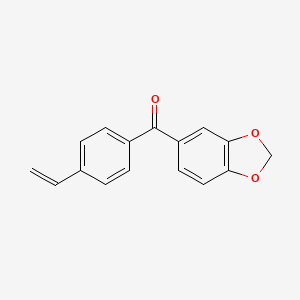

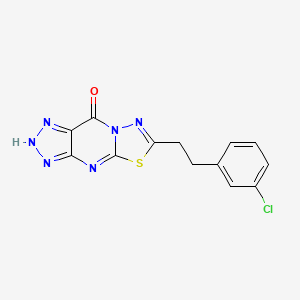
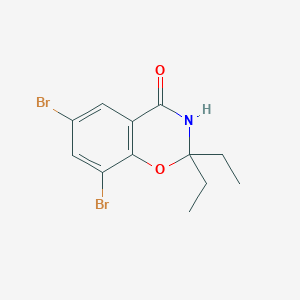
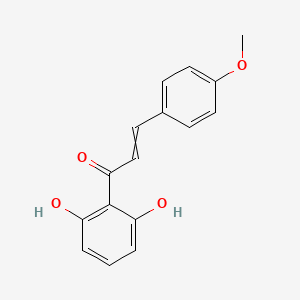
![[3-(Chloromethoxy)prop-1-en-1-yl]benzene](/img/structure/B14336695.png)

